4-Fluoro-3-methoxybenzoic acid
Overview
Description
4-Fluoro-3-methoxybenzoic acid is a fluorinated derivative of benzoic acid It is characterized by the presence of a fluorine atom at the fourth position and a methoxy group at the third position on the benzene ring
Mechanism of Action
Target of Action
It is known that the compound is used as an intermediate in the preparation of active pharmaceutical ingredients (apis) for the treatment of alzheimer’s disease .
Mode of Action
The fluoride substituent in 4-Fluoro-3-methoxybenzoic acid enables nucleophilic aromatic substitution . This means that the fluoride atom on the benzene ring of the compound can be replaced by a nucleophile, a species that donates an electron pair to form a chemical bond. This substitution reaction is a key step in many synthetic processes involving this compound .
Biochemical Pathways
The compound can undergo various reactions, including fischer esterification . This reaction results in the formation of esters with a ligustrazine moiety, which have been implicated in the treatment of Alzheimer’s disease .
Pharmacokinetics
The compound’s reactivity is primarily centered on its carboxylic group , which could influence its ADME properties.
Result of Action
The compound’s ability to undergo fischer esterification to afford esters with a ligustrazine moiety suggests that it may have a role in the treatment of alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
4-Fluoro-3-methoxybenzoic acid plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. For instance, the fluoride substituent enables nucleophilic aromatic substitution, which can be utilized in the synthesis of various derivatives. The carboxylic group of this compound is reactive and can form esters and amides, which are important in biochemical pathways. This compound can undergo Fischer esterification, affording esters with ligustrazine moiety for the treatment of Alzheimer’s disease . Additionally, it can be transformed into benzoyl chloride using thionyl chloride, enhancing its reactivity for further biochemical applications .
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular enzymes can lead to changes in metabolic flux and metabolite levels. For example, its derivatives have shown potential in inhibiting specific enzymes involved in Alzheimer’s disease, thereby affecting neuronal cell function and signaling . Furthermore, the compound’s ability to undergo nucleophilic aromatic substitution makes it a valuable tool in studying cellular reactions and pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The fluoride substituent on the benzene ring allows for nucleophilic aromatic substitution, which can lead to the formation of various derivatives with different biological activities. The carboxylic group can participate in enzyme inhibition or activation by forming covalent bonds with active site residues. Additionally, the methoxy group can influence the compound’s binding affinity and specificity towards target biomolecules . These interactions can result in changes in gene expression and enzyme activity, contributing to the compound’s overall biochemical effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal adverse effects and can be used to study its therapeutic potential. At higher doses, toxic effects such as cellular toxicity and organ damage have been reported. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. These findings highlight the importance of dosage optimization in preclinical studies to ensure the compound’s safety and efficacy .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of hydroxylated and demethylated metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s interaction with metabolic enzymes can also affect its pharmacokinetics and bioavailability, making it an important factor in drug development and therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can interact with intracellular proteins and enzymes, influencing its localization and accumulation. The compound’s distribution within tissues can also be affected by its binding affinity to plasma proteins and its ability to cross cellular membranes .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals. For example, the presence of the methoxy group can influence its localization to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins. These interactions can modulate the compound’s biochemical effects and contribute to its overall cellular activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-3-methoxybenzoic acid typically involves the introduction of the fluorine and methoxy groups onto the benzene ring. One common method is the electrophilic aromatic substitution reaction, where a fluorine atom is introduced using a fluorinating agent such as fluorine gas or a fluorine-containing compound. The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable catalyst.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3-methoxybenzoic acid undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The fluorine atom on the benzene ring can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Esterification: Alcohols (e.g., methanol, ethanol) and acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid).
Reduction: Reducing agents like lithium aluminum hydride or borane in tetrahydrofuran.
Major Products Formed:
Nucleophilic Aromatic Substitution: Substituted benzoic acids with various nucleophiles.
Esterification: Methyl or ethyl esters of this compound.
Reduction: 4-fluoro-3-methoxybenzyl alcohol.
Scientific Research Applications
4-Fluoro-3-methoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs for treating diseases such as Alzheimer’s.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Comparison with Similar Compounds
3-Fluoro-4-methoxybenzoic acid: Similar structure but with the positions of the fluorine and methoxy groups reversed.
4-Fluoro-3-methylbenzoic acid: Similar structure but with a methyl group instead of a methoxy group.
4-Fluorobenzoic acid: Lacks the methoxy group, making it less versatile in certain reactions.
Uniqueness: 4-Fluoro-3-methoxybenzoic acid is unique due to the specific positioning of the fluorine and methoxy groups, which confer distinct electronic and steric properties. These properties make it a valuable intermediate in the synthesis of various compounds and enhance its reactivity in nucleophilic aromatic substitution reactions.
Properties
IUPAC Name |
4-fluoro-3-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGCZCMLPRMKIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344636 | |
Record name | 4-Fluoro-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80344636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82846-18-2 | |
Record name | 4-Fluoro-3-methoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82846-18-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80344636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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